EGFR mutant-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EGFR mutant-IN-2 is a compound that targets the epidermal growth factor receptor (EGFR) mutations, which are commonly found in various cancers, particularly non-small cell lung cancer (NSCLC). This compound is designed to inhibit the activity of mutant forms of EGFR, thereby preventing the proliferation of cancer cells. This compound has shown promise in preclinical studies and is being investigated for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EGFR mutant-IN-2 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient, cost-effective, and environmentally friendly. This often requires optimization of reaction conditions, purification methods, and quality control measures to produce the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
EGFR mutant-IN-2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often tested for their efficacy in inhibiting EGFR mutations and their potential therapeutic applications.
Scientific Research Applications
EGFR mutant-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical properties and reactivity of EGFR inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers with EGFR mutations, particularly NSCLC.
Industry: Used in the development of new drugs and therapeutic strategies targeting EGFR mutations.
Mechanism of Action
EGFR mutant-IN-2 exerts its effects by binding to the mutant forms of the epidermal growth factor receptor, thereby inhibiting its tyrosine kinase activity. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell proliferation and survival. By blocking these signaling pathways, this compound effectively inhibits the growth and spread of cancer cells.
Comparison with Similar Compounds
EGFR mutant-IN-2 is compared with other similar compounds, such as:
Gefitinib: An EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Another EGFR inhibitor with similar applications.
Afatinib: A second-generation EGFR inhibitor with broader activity against various EGFR mutations.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier EGFR inhibitors.
This compound is unique in its ability to specifically target certain EGFR mutations, making it a promising candidate for further development and clinical testing.
Properties
Molecular Formula |
C27H27F3N6O2S |
---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-N-[4-(1-ethylsulfonylindol-3-yl)-5-(trifluoromethyl)pyrimidin-2-yl]indol-5-amine |
InChI |
InChI=1S/C27H27F3N6O2S/c1-4-39(37,38)36-17-21(20-7-5-6-8-24(20)36)25-22(27(28,29)30)16-31-26(33-25)32-19-9-10-23-18(15-19)11-12-35(23)14-13-34(2)3/h5-12,15-17H,4,13-14H2,1-3H3,(H,31,32,33) |
InChI Key |
YETCUDGHQDLIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(F)(F)F)NC4=CC5=C(C=C4)N(C=C5)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.